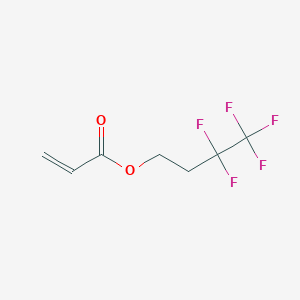

3,3,4,4,4-Pentafluorobutyl acrylate

説明

3,3,4,4,4-Pentafluorobutyl acrylate is a fluorinated acrylate ester characterized by a butyl chain substituted with five fluorine atoms at the 3rd and 4th carbon positions. Fluorinated acrylates are widely used in industrial and pharmaceutical applications due to their enhanced chemical stability, hydrophobicity, and resistance to degradation compared to non-fluorinated counterparts. These properties make them valuable in coatings, adhesives, and as intermediates in organic synthesis .

特性

CAS番号 |

17527-31-0 |

|---|---|

分子式 |

C7H7F5O2 |

分子量 |

218.12 g/mol |

IUPAC名 |

3,3,4,4,4-pentafluorobutyl prop-2-enoate |

InChI |

InChI=1S/C7H7F5O2/c1-2-5(13)14-4-3-6(8,9)7(10,11)12/h2H,1,3-4H2 |

InChIキー |

AVVYSSRKCWEPBH-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC(C(F)(F)F)(F)F |

正規SMILES |

C=CC(=O)OCCC(C(F)(F)F)(F)F |

他のCAS番号 |

17527-31-0 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Fluorinated Acrylates

Structural and Functional Differences

Fluorinated acrylates differ in the number and position of fluorine atoms, which directly influence their reactivity and applications. Key analogs include:

Key Observations :

- Increasing fluorine content correlates with greater chemical inertness and hydrophobicity. For example, heptafluorobutyl acrylate (7 fluorines) is preferred in proteomics for its stability, while pentafluorobutyl analogs may offer a balance between reactivity and durability .

- Substitution patterns (e.g., fluorine placement on proximal vs. terminal carbons) affect electron density and steric hindrance, altering polymerization kinetics and material properties .

Comparison with Non-Fluorinated Acrylates

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Contains a tetrahydrofuran ring instead of fluorinated chains.

- Properties : Biodegradable via hydrolysis to tetrahydrofurfuryl alcohol; used in adhesives and coatings.

- Contrast : Unlike fluorinated acrylates, it lacks persistence in the environment due to enzymatic degradation .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)

Research Findings on Fluorinated Acrylates

Stability and Reactivity

- Fluorine atoms reduce electron density at the acrylate double bond, slowing polymerization but improving thermal and oxidative stability. This makes fluorinated acrylates suitable for high-performance materials .

- Cross-Reactivity: Fluorinated acrylates are less likely to interact with biosensors designed for non-fluorinated carboxylates (e.g., TtgR biosensors), as fluorine substitution disrupts molecular recognition .

Environmental and Health Considerations

- Fluorinated acrylates are more persistent in the environment than non-fluorinated variants (e.g., tetrahydrofurfuryl acrylate) due to resistance to hydrolysis and microbial degradation .

- Safety data for hexafluorobutyl acrylate highlight restrictions on industrial handling, emphasizing the need for specialized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。